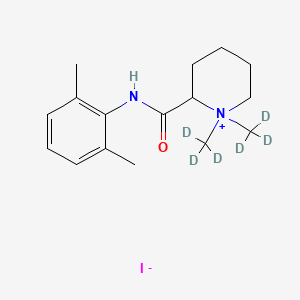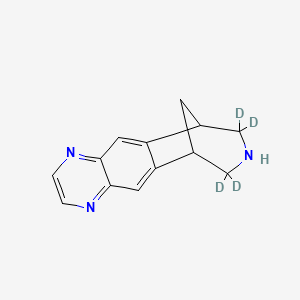
Varenicline-d4
Vue d'ensemble
Description
The compound “7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4” is a complex organic molecule. It is related to the compound “7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino[2,3-h]benzazepine”, which is an important pharmaceutical intermediate used in the preparation of varenicline .
Synthesis Analysis
The synthesis of this compound is not straightforward and would likely involve several steps, including the formation of the azepino[4,5-g]quinoxaline ring system and the introduction of the tetrahydro-6H-6,10-methano groups .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The InChI code for this compound is 1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8 (6-14-7-9)10 (11)4-12 (13)15-1;5-1 (3 (7)8)2 (6)4 (9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H, (H,7,8) (H,9,10)/t;1-,2-/m.1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. .Applications De Recherche Scientifique
Recherche antivirale
Varenicline-d4 a montré un potentiel en tant qu'agent antiviral. Une étude a indiqué que le tartrate de varénicline, qui partage la structure de base avec this compound, présente une activité antivirale contre le SARS-CoV-2 dans les cultures cellulaires et les modèles animaux . Cela suggère que this compound pourrait être utilisé pour explorer plus en profondeur les mécanismes antiviraux et potentiellement développer de nouveaux traitements contre les infections virales.
Chimégénétique
Dans le domaine de la chimégénétique, this compound pourrait être utilisé pour développer des outils chimégénétiques ultra-puissants. Ces outils permettent un contrôle chimique non invasif des populations cellulaires chez les animaux en comportement, ce qui est crucial pour la recherche et les applications cliniques potentielles . La capacité de this compound à agir comme un agoniste sélectif en fait un candidat pour la création de systèmes chimégénétiques plus efficaces.
Neuropharmacologie
La varénicline est connue pour se lier aux récepteurs nicotiniques de l'acétylcholine, agissant comme un agoniste partiel. This compound pourrait être utilisé dans la recherche neuropharmacologique pour étudier les effets des composés deutérés sur la liaison aux récepteurs et la neurotransmission . Cela peut fournir des informations sur le développement de nouveaux médicaments pour les troubles neurologiques.
Thérapie de sevrage tabagique
Le composé parent de this compound, la varénicline, est utilisé dans les thérapies de sevrage tabagique. This compound pourrait être utilisé dans la recherche pour comprendre la pharmacocinétique et le métabolisme des médicaments de sevrage tabagique, conduisant au développement de thérapies plus efficaces avec moins d'effets secondaires .
Mécanisme D'action
Target of Action
Varenicline-d4, also known as 13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene or 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, primarily targets the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .
Mode of Action
This compound is a partial agonist of the alpha4/beta2 neuronal nicotinic acetylcholine receptor . It competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine; it is presumed that this activation eases withdrawal symptoms .
Biochemical Pathways
This compound affects the cholinergic anti-inflammatory pathway . It reduces the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukins (IL-1, IL-6, and IL-8), and platelet-activating factor (PAF) from immune cells . This reduction in cytokine levels is achieved by activating alpha7 nicotinic acetylcholine receptors within the cholinergic anti-inflammatory pathway .
Pharmacokinetics
This compound exhibits linear pharmacokinetics following single- and multiple-dose administration . After oral administration, it is almost completely absorbed, and its bioavailability is high . The maximum plasma drug concentrations typically occur within 3–4 hours after dosing . This compound is almost exclusively excreted unchanged in urine, primarily through renal glomerular filtration .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via alpha7 nicotinic acetylcholine receptors . It also decreases LPS-induced cell proliferation and migration .
Action Environment
Environmental factors such as the presence of nicotine can influence the action of this compound. As a partial agonist, this compound can still bind to the alpha-4 beta-2 receptor in the presence of nicotine, reducing the effect of nicotine on the receptor . Additionally, factors such as renal function can affect the pharmacokinetics of this compound, influencing its action, efficacy, and stability .
Propriétés
IUPAC Name |
13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHBVHOMNKWFT-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 in Varenicline research?
A1: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, often referred to as Varenicline-D4, serves as an Internal Standard (IS) in a Liquid Chromatography – Tandem Mass Spectrometry (LC–MS/MS) method designed to quantify Varenicline in human plasma samples [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



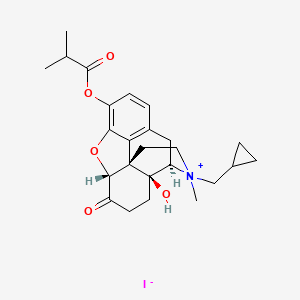
![5-[4-(Trideuteriomethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B1512296.png)
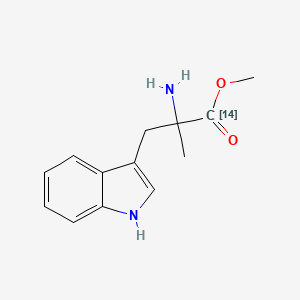
![Naphthalen-1-yl-[1-(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B1512300.png)




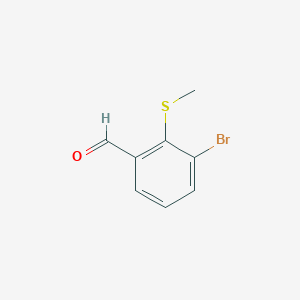
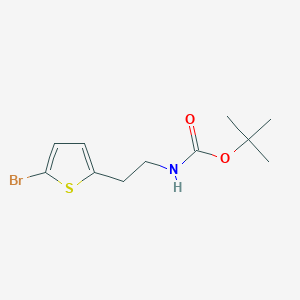
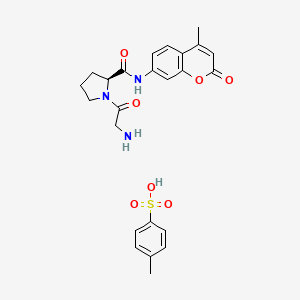
![Ethyl (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1512316.png)
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine Hydrochloride](/img/structure/B1512317.png)
